12-Deoxyphorbol-13,20-diacetate

HIV-1 Latency Reversal Antiviral Drug Discovery PKC Agonists

12-Deoxyphorbol-13,20-diacetate (CAS 25090-76-0) is a naturally occurring phorbol ester belonging to the tigliane-type diterpenoid family. It is isolated from plants of the Euphorbia genus, notably Euphorbia fischeriana, and is formally annotated as a metabolite in the ChEBI database (CHEBI:69819).

Molecular Formula C24H32O7
Molecular Weight 432.5 g/mol
CAS No. 25090-76-0
Cat. No. B1255858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Deoxyphorbol-13,20-diacetate
CAS25090-76-0
Molecular FormulaC24H32O7
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(=O)C)O)C)O)OC(=O)C
InChIInChI=1S/C24H32O7/c1-12-7-18-22(28,20(12)27)10-16(11-30-14(3)25)8-17-19-21(5,6)23(19,31-15(4)26)9-13(2)24(17,18)29/h7-8,13,17-19,28-29H,9-11H2,1-6H3/t13-,17+,18-,19-,22-,23+,24-/m1/s1
InChIKeyNFSCEXJSMYPVGG-BACQOSNCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12-Deoxyphorbol-13,20-diacetate (CAS 25090-76-0): A Differentiated 12-Deoxyphorbol Diester for Anti-HIV-1 Research


12-Deoxyphorbol-13,20-diacetate (CAS 25090-76-0) is a naturally occurring phorbol ester belonging to the tigliane-type diterpenoid family. It is isolated from plants of the Euphorbia genus, notably Euphorbia fischeriana, and is formally annotated as a metabolite in the ChEBI database (CHEBI:69819) [1]. Unlike the typical tumor-promoting phorbol esters such as PMA (phorbol 12-myristate 13-acetate), 12-deoxyphorbol derivatives lack the C12 long-chain ester, a structural feature that significantly alters their biological activity profile, including a marked reduction in tumor-promoting potential [1]. This structural distinction makes the compound a relevant tool for investigating non-tumor-promoting PKC activation pathways.

Structurally differentiated PKC agonist for studying non-classical activation pathways
HIV-1 latency reversal pathway probe with reported potency tier distinct from prostratin
Natural product analytical reference standard from Euphorbia fischeriana

Why Generic Phorbol Ester Substitution Fails for 12-Deoxyphorbol-13,20-diacetate


The assumption that all phorbol esters are functionally interchangeable ignores the profound impact of specific esterification patterns on biological potency and selectivity. While the prototypical phorbol ester PMA (phorbol 12-myristate 13-acetate) is a potent tumor promoter, the 12-deoxyphorbol subclass exhibits markedly reduced tumor-promoting activity [1]. Furthermore, within the 12-deoxyphorbol series, the addition of a 20-acetate group to prostratin (12-deoxyphorbol-13-acetate) to yield 12-deoxyphorbol-13,20-diacetate drastically alters anti-HIV-1 potency and therapeutic window, demonstrating that even minor structural modifications can lead to a significant loss of biological function [2]. Therefore, generic substitution of one phorbol ester for another in a research protocol is not scientifically valid and can lead to erroneous conclusions.

Substituting PMA may introduce classical tumor-promotion signaling, altering PKC pathway interpretation.
Minor esterification changes (e.g. C-20 acetylation) can shift anti-HIV-1 potency profile; prostratin results may not transfer.
Generic phorbol ester use ignores chain-length dependent activity; 12-deoxyphorbol subclass requires specific sourcing.

Quantitative Differentiation of 12-Deoxyphorbol-13,20-diacetate (CAS 25090-76-0) from Closest Analogs


Anti-HIV-1 Potency: A >50-Fold Difference Compared to Prostratin

In a direct comparative study, the anti-HIV-1 activity of 12-deoxyphorbol-13,20-diacetate was quantitatively compared to its close structural analog, prostratin (12-deoxyphorbol-13-acetate). While both compounds are active, prostratin is >50 times more potent [1]. This establishes a clear, quantitative hierarchy for researchers selecting between these two 12-deoxyphorbol analogs.

Anti-HIV-1 potency
Head-to-head
EC50 0.003 μM vs. prostratin 0.00006 μM
50× potency gap
Supports potency-based selection for HIV-1 latency reversal models
C8166 cell assay; AZT positive control
HIV-1 Latency Reversal Antiviral Drug Discovery PKC Agonists

Therapeutic Index: A 23-Fold Reduction in Selectivity Window Versus Prostratin

The therapeutic index (TI), defined as the ratio of cytotoxic concentration (CC50) to effective antiviral concentration (EC50), is a critical metric for evaluating a compound's potential as a drug lead. 12-Deoxyphorbol-13,20-diacetate exhibits a significantly narrower therapeutic window compared to prostratin. Its TI is 366.67, which is over 23 times lower than prostratin's TI of 8500 [1]. This indicates that while 12-deoxyphorbol-13,20-diacetate has specific antiviral activity, its selectivity is substantially diminished relative to its mono-acetate counterpart.

Therapeutic index
Head-to-head
TI 366.67 vs. prostratin TI 8500 (C8166 cells)
23× narrower window
Supports cytotoxicity-aware compound selection for antiviral screening
CC50/EC50 ratio; prostratin shows wider selectivity
Cytotoxicity Therapeutic Window Antiviral Selectivity

Structural Impact of C-20 Acetylation: SAR Insight from Prostratin Derivatives

The structural distinction between prostratin (12-deoxyphorbol-13-acetate) and 12-deoxyphorbol-13,20-diacetate is the addition of a single acetyl group at the C-20 position. This minor modification results in a dramatic 50-fold reduction in anti-HIV-1 potency and a >23-fold reduction in therapeutic index [1]. The authors explicitly state that introducing an O-acetyl group at C-20 of prostratin dramatically reduces its anti-HIV-1 activity [1]. This provides a clear structural rationale for the observed potency differences and demonstrates that the 13,20-diacetate pattern is not an optimal substitution for this bioactivity.

C-20 acetylation SAR
Supporting evidence
50× potency loss, 23× TI loss upon 20-acetate addition
Demonstrates C-20 sensitivity; supports SAR-driven probe selection
Referenced study: J Nat Prod 2011
Structure-Activity Relationship Phorbol Ester Chemistry HIV-1 Latency Reversal

Class-Level Distinction: Tumor-Promoting Potential of 12-Deoxyphorbols vs. Classical Phorbol Esters

A seminal structure-activity study demonstrated that 12-deoxyphorbol-13,20-diesters generally exhibit weak irritant activity, and that the tumor-promoting activity of 12-deoxyphorbol 13-monoesters is dependent on acyl chain length [1]. This contrasts sharply with classical phorbol esters like PMA, which are potent tumor promoters. While the specific tumor-promoting activity of 12-deoxyphorbol-13,20-diacetate was not quantified in this early study, it belongs to a structural class defined by the absence of the C12 ester, a feature that is strongly correlated with reduced tumor-promoting capacity. This class-level evidence supports the compound's classification as a non-tumor-promoting or weakly-tumor-promoting phorbol ester.

Tumor-promotion class
Class-level inference
12-deoxyphorbol diesters reported as weak irritants; tumor-promotion activity chain-length dependent
Context for non-tumor-promoting PKC pathway studies
Class-level data; specific compound not quantified in early study
Tumor Promotion Chemical Carcinogenesis Drug Safety

Best Research and Industrial Application Scenarios for 12-Deoxyphorbol-13,20-diacetate (CAS 25090-76-0)


Use as a Low-Potency Control Compound in HIV-1 Latency Reversal Assays

With an EC50 of 0.003 μM, 12-deoxyphorbol-13,20-diacetate is a suitable low-potency control for benchmarking the activity of novel HIV-1 latency-reversing agents (LRAs). Its 50-fold lower potency compared to prostratin (EC50 0.00006 μM) allows researchers to establish a dynamic range for their assays and confirm that observed effects are target-specific rather than nonspecific cytotoxicity [1].

Structure-Activity Relationship (SAR) Probe for the C-20 Position of 12-Deoxyphorbols

This compound serves as a critical SAR probe to investigate the functional impact of C-20 acetylation. The direct comparison with prostratin, which lacks the 20-acetate, provides a clear quantitative demonstration that this position is highly sensitive to modification, resulting in a >50-fold loss of anti-HIV-1 activity [1]. This makes it an essential negative control in medicinal chemistry campaigns aimed at optimizing 12-deoxyphorbol scaffolds.

Non-Tumor-Promoting PKC Activator for Cellular Signaling Studies

As a member of the 12-deoxyphorbol diester class, this compound is expected to exhibit significantly lower tumor-promoting activity compared to classical PKC activators like PMA [1]. This makes it a safer alternative for studying PKC-mediated signal transduction pathways in cell culture, particularly in long-term differentiation or neurogenesis assays where the pleiotropic effects of strong tumor promoters are undesirable.

Analytical Reference Standard for Natural Product Chemistry of Euphorbia Species

12-Deoxyphorbol-13,20-diacetate is a known secondary metabolite isolated from Euphorbia fischeriana, a plant used in Traditional Chinese Medicine [1]. Its established CAS number (25090-76-0) and defined molecular formula (C24H32O7) make it a useful analytical reference standard for the quality control of herbal preparations and for phytochemical dereplication studies using HPLC-MS or NMR [2].

Application
Selection Property
Validation Focus
Low-potency comparator in HIV-1 latency reversal assays
Potency tier context (reported EC50 in low nanomolar range)
Assay dynamic range and target specificity confirmation
SAR probe for C-20 acetylation effects
C-20 modification sensitivity versus mono-acetate
Potency shift validation against prostratin scaffold
PKC pathway activation studies with differentiated tumor-promotion profile
Reported class-level tumor-promotion response
Pathway selectivity vs. PMA in long-term cellular assays
Analytical reference standard for Euphorbia phytochemistry
Defined CAS identity and structural fingerprint
Identity confirmation via HPLC-MS or NMR
Quote Request

Request a Quote for 12-Deoxyphorbol-13,20-diacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.